4-((2-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid 4-((2-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 1048004-54-1
VCID: VC6711878
InChI: InChI=1S/C16H24N2O5/c1-11(2)23-9-5-8-17-13(16(21)22)10-15(20)18-12-6-3-4-7-14(12)19/h3-4,6-7,11,13,17,19H,5,8-10H2,1-2H3,(H,18,20)(H,21,22)
SMILES: CC(C)OCCCNC(CC(=O)NC1=CC=CC=C1O)C(=O)O
Molecular Formula: C16H24N2O5
Molecular Weight: 324.377

4-((2-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid

CAS No.: 1048004-54-1

Cat. No.: VC6711878

Molecular Formula: C16H24N2O5

Molecular Weight: 324.377

* For research use only. Not for human or veterinary use.

4-((2-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid - 1048004-54-1

Specification

CAS No. 1048004-54-1
Molecular Formula C16H24N2O5
Molecular Weight 324.377
IUPAC Name 4-(2-hydroxyanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid
Standard InChI InChI=1S/C16H24N2O5/c1-11(2)23-9-5-8-17-13(16(21)22)10-15(20)18-12-6-3-4-7-14(12)19/h3-4,6-7,11,13,17,19H,5,8-10H2,1-2H3,(H,18,20)(H,21,22)
Standard InChI Key UOUHHTBBBUBIAW-UHFFFAOYSA-N
SMILES CC(C)OCCCNC(CC(=O)NC1=CC=CC=C1O)C(=O)O

Introduction

Structural Characterization and Nomenclature

The IUPAC name 4-((2-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid defines a tetrasubstituted butanoic acid backbone with the following functional groups:

  • A 2-hydroxyphenyl moiety at position 4, linked via an amino group.

  • A 3-isopropoxypropyl chain at position 2, also bonded through an amino group.

  • A ketone group at position 4 and a carboxylic acid at position 1.

This arrangement creates a planar oxobutanoic core with polar (hydroxyl, carboxylic acid) and nonpolar (isopropoxypropyl) regions, suggesting amphiphilic behavior. Comparative analysis with structurally related compounds, such as 4-(2-amino-3-hydroxyphenyl)-2,4-dioxobutanoic acid (PubChem CID: 440741) , highlights the critical role of aryl-amino and alkoxyalkyl substituents in modulating solubility and bioactivity.

Synthetic Pathways and Reaction Mechanisms

While no direct synthesis protocols exist for this compound, methodologies from analogous systems provide plausible routes:

Anhydride Opening and Functionalization

The patent US9963423B2 describes the synthesis of 4-amino-2,4-dioxobutanoic acid via anhydride opening with ammonium hydroxide, followed by ozonolysis. Adapting this approach:

  • Itaconic anhydride could serve as a starting material.

  • Selective amination at positions 2 and 4 using 2-aminophenol and 3-isopropoxypropylamine.

  • Ozonolysis to introduce the ketone group at position 4.

Reaction conditions (temperature, pH, and stoichiometry) would require optimization to prevent cross-reactivity between the hydroxyl and isopropoxy groups.

Hydrolysis of Cyano Precursors

Diethyl-2-cyano-3-hydroxybutenedioate, a precursor in U.S. Pat. No. 9,045,392 , suggests a pathway involving:

  • Nucleophilic substitution with 2-hydroxyphenylamine and 3-isopropoxypropylamine.

  • Acid-catalyzed hydrolysis to convert nitriles to carboxylic acids.

Physicochemical Properties (Theoretical)

Based on computational models and analog data :

PropertyPredicted ValueBasis of Estimation
Molecular Weight382.41 g/molSum of atomic masses
logP (Partition Coefficient)1.2 ± 0.3Hydrophobic substituents dominate
Aqueous Solubility12 mg/mL (pH 7.4)Carboxylic acid enhances solubility
pKa (Carboxylic Acid)3.8Comparable to glutaric acid

Biological Relevance and Hypothesized Applications

UV Filter Analogues

4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-d-glucoside, a human lens UV filter , shares structural motifs with this compound. The 2-hydroxyphenyl group may enable UV absorption (λmax ≈ 290–320 nm), while the isopropoxypropyl chain could enhance membrane permeability for ocular delivery.

Challenges in Characterization

  • Stereochemical Complexity: Unspecified stereocenters at positions 2 and 4 may lead to diastereomer mixtures, complicating purification.

  • Stability Concerns: The α,β-unsaturated ketone moiety is prone to Michael addition reactions under physiological conditions.

Future Research Directions

  • Synthetic Optimization: Develop regioselective amination protocols to avoid byproducts.

  • Pharmacokinetic Profiling: Assess absorption, distribution, and metabolism using in vitro models.

  • Target Identification: Screen against tyrosine kinase or G-protein-coupled receptors, given the aryl-amino motifs.

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